1-(9H-fluoren-9-ylidene)ethyl benzoate
Description
1-(9H-Fluoren-9-ylidene)ethyl benzoate is a structurally complex ester featuring a fluorenylidene moiety conjugated with an ethyl benzoate group. The fluorenylidene component (a bicyclic aromatic system) confers rigidity and electronic delocalization, while the benzoate ester group introduces polarity and reactivity typical of aromatic carboxylates.
Properties
Molecular Formula |
C22H16O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-fluoren-9-ylideneethyl benzoate |
InChI |
InChI=1S/C22H16O2/c1-15(24-22(23)16-9-3-2-4-10-16)21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,1H3 |
InChI Key |
PNMLUXHORQPRQE-UHFFFAOYSA-N |
SMILES |
CC(=C1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=C1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(9H-fluoren-9-ylidene)ethyl benzoate with key analogs, focusing on molecular structure, physicochemical properties, and functional applications.
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility and Polarity: The fluorenylidene group in this compound reduces solubility in polar solvents compared to methyl benzoate, which is miscible in organic solvents like ethyl acetate . The bulky fluorene moiety increases hydrophobicity, making it more compatible with non-polar polymers (e.g., PET) . Ethyl 4-(dimethylamino)benzoate exhibits enhanced solubility in polar aprotic solvents due to its electron-donating dimethylamino group, facilitating its use in resin cements .
- Spectroscopic Behavior: Fluorenylidene derivatives show strong UV-Vis absorption (λₐᵦₛ ~300–400 nm) due to π→π* transitions in the conjugated system, whereas methyl benzoate lacks significant absorption beyond 250 nm . Solvatochromic effects are pronounced in fluorenylidene-containing compounds when embedded in polymers like PLA or PET, as the polymer’s dielectric constant alters electronic transitions .
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